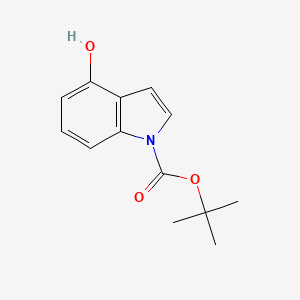

N-Boc-4-hydroxyindole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-Boc-4-hydroxyindole involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group . The Boc group is stable towards most nucleophiles and bases, making it a preferred choice for amino protection . The Boc-protected amines and amino acids are formed under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a hydroxy group at position 4 of the indole ring . The molecular formula is C13H15NO3 .Chemical Reactions Analysis

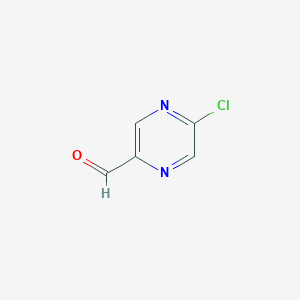

The N-Boc group in this compound can be selectively deprotected using various methods. One such method involves the use of oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, acetylchloride in methanol, and N-Boc removal with HCl in organic solvents .Wissenschaftliche Forschungsanwendungen

Synthesis of Hydroxyindoles

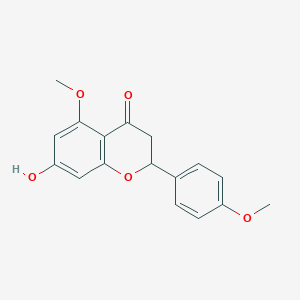

A study by Laporte et al. (2013) developed a convergent approach for synthesizing 3,4-disubstituted 5-hydroxyindoles, which are valuable in both synthetic and biological contexts. This method involves a one-pot procedure employing microwave heating to initiate an intramolecular [4 + 2]-cycloaddition of an alkynol segment onto a furan, followed by fragmentation, aromatization, and N-Boc deprotection, yielding products with aromatic substituents showing better conversions (Laporte, Hong, Xu, & Wipf, 2013).

Analytical Applications

Gérard-Monnier et al. (1998) discovered that 1-methyl-2-phenylindole reacts with malondialdehyde (MDA) and 4-hydroxyalkenals under specific conditions to yield a stable chromophore. This reaction forms the basis of a new colorimetric assay for lipid peroxidation, highlighting the analytical application of hydroxyindoles in biochemistry and pathology studies (Gérard-Monnier, Erdelmeier, Régnard, Moze-Henry, Yadan, & Chaudière, 1998).

Bioimaging Applications

Cao et al. (2012) reported the development of a 6-hydroxyindole-based BODIPY with a Schiff-base structure that exhibits NIR fluorescence with high selectivity upon binding with Zn(2+) due to deprotonation of the phenol group. This highlights the potential of hydroxyindole derivatives in bioimaging, particularly for tracking zinc ions in biological systems (Cao, Zhao, Wang, Zhang, & Zhu, 2012).

Asymmetric Synthesis

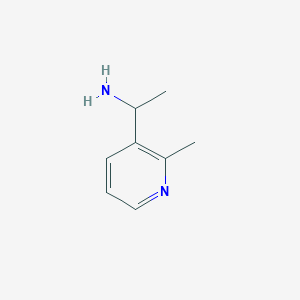

Shan et al. (2016) developed an asymmetric Mannich reaction of 3-monosubstituted 3-aminooxindoles/3-hydroxyoxindoles with in situ generated N-Boc-protected aldimines, catalyzed by a chiral bifunctional thiourea-tertiary amine. This process yields structurally diverse vicinal oxindole-diamines/amino alcohols with significant yields and selectivities, demonstrating the utility of N-Boc-4-hydroxyindole in asymmetric synthesis and the preparation of spirocyclic oxindoles (Shan, Cui, Wang, Yang, Zhou, Han, & Chen, 2016).

Safety and Hazards

The safety data sheet for 4-Hydroxyindole, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Zukünftige Richtungen

Indole derivatives, including N-Boc-4-hydroxyindole, are associated with a variety of biological activities and applications in the field of material chemistry . A number of different strategies for synthesizing substituted indoles are considered the methods of choice for modifying indoles because indolylboronic acids are easily available, stable, non-toxic, and new reactions using indolylboronic acids have been described in the literature . Thus, the future directions in the research and application of this compound could involve exploring its potential uses in the synthesis of new pharmaceutical compounds and industrial polymers .

Wirkmechanismus

Target of Action

N-Boc-4-hydroxyindole is a derivative of indole, a heterocyclic compound that is widely found in nature and has significant biological activity Indole derivatives are known to interact with a variety of biological targets due to their structural diversity .

Mode of Action

It’s known that indole derivatives can interact with their targets in a variety of ways, often leading to significant changes in cellular function . For instance, some indole derivatives can bind to receptors with high affinity, influencing the activity of those receptors .

Biochemical Pathways

Indole and its derivatives, including this compound, are involved in several biochemical pathways. Indole is produced from tryptophan by bacteria and plants, and it can be converted into various halogenated and oxygenated compounds . Bacterial bioconversion of indole is initiated by oxygenation of indole to 3-hydroxyindole, 2,3-hydroxyindole, 4,5-dihydroxyindole . These processes can have significant downstream effects, influencing a variety of physiological processes .

Result of Action

Indole and its derivatives are known to have a wide range of biological activities, including antitumor, antibacterial, antiviral, and antifungal activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and the specific characteristics of the biological system in which the compound is present can all impact the compound’s action . Furthermore, the production of indole and its derivatives can be influenced by environmental conditions, such as the availability of glucose or tryptophan .

Eigenschaften

IUPAC Name |

tert-butyl 4-hydroxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)14-8-7-9-10(14)5-4-6-11(9)15/h4-8,15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMNWIMYFHHFMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646567 | |

| Record name | tert-Butyl 4-hydroxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879093-22-8 | |

| Record name | tert-Butyl 4-hydroxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

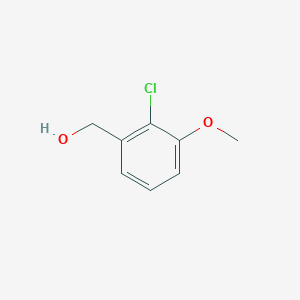

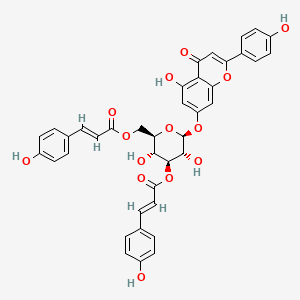

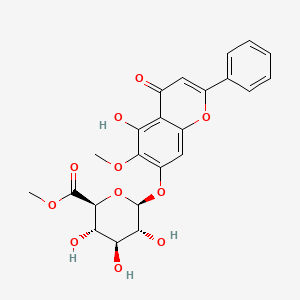

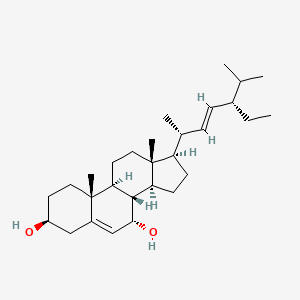

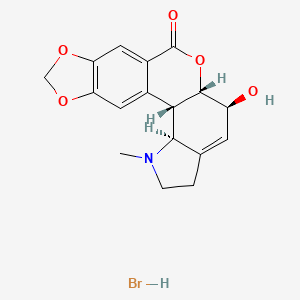

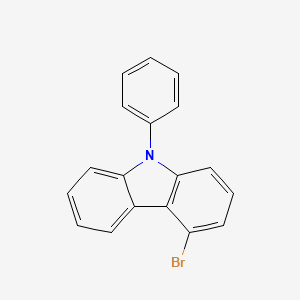

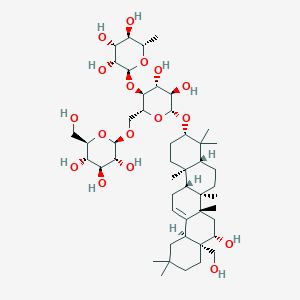

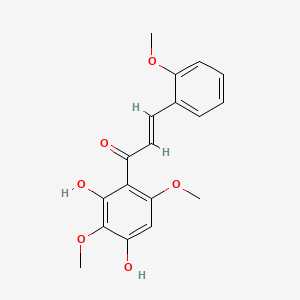

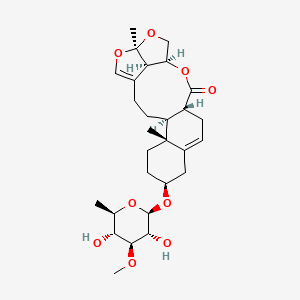

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.